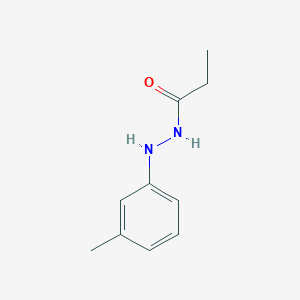
N'-(3-Methylphenyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)propanehydrazide, also known as MPH, is a chemical compound that belongs to the class of hydrazides. It has been widely used in scientific research due to its unique properties and potential applications. The purpose of
Mécanisme D'action
The mechanism of action of N'-(3-Methylphenyl)propanehydrazide is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N'-(3-Methylphenyl)propanehydrazide may have potential therapeutic effects in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Effets Biochimiques Et Physiologiques
N'-(3-Methylphenyl)propanehydrazide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anticonvulsant, and antitumor properties. N'-(3-Methylphenyl)propanehydrazide has also been shown to reduce intraocular pressure in animal models, making it a potential treatment for glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3-Methylphenyl)propanehydrazide is its ease of synthesis, which allows for large-scale production in laboratories. It is also a relatively stable compound, making it easy to handle and store. However, N'-(3-Methylphenyl)propanehydrazide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on N'-(3-Methylphenyl)propanehydrazide. One area of interest is the development of novel hydrazide-based compounds with improved biological activity. Another area of research is the investigation of the mechanism of action of N'-(3-Methylphenyl)propanehydrazide, which could lead to the discovery of new therapeutic targets. Additionally, the potential use of N'-(3-Methylphenyl)propanehydrazide in the treatment of glaucoma and other diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of N'-(3-Methylphenyl)propanehydrazide involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This method has been widely used in laboratories to produce N'-(3-Methylphenyl)propanehydrazide in large quantities for scientific research.
Applications De Recherche Scientifique
N'-(3-Methylphenyl)propanehydrazide has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of other chemical compounds, such as 3-methylbenzohydrazide and 3-methylbenzohydrazine. N'-(3-Methylphenyl)propanehydrazide has also been used in the synthesis of novel hydrazide-based compounds with potential biological activity.
Propriétés
Numéro CAS |
112252-48-9 |
|---|---|
Nom du produit |
N'-(3-Methylphenyl)propanehydrazide |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N'-(3-methylphenyl)propanehydrazide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-11-9-6-4-5-8(2)7-9/h4-7,11H,3H2,1-2H3,(H,12,13) |
Clé InChI |
IVXAYXDUYSBHSV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC1=CC=CC(=C1)C |
SMILES canonique |
CCC(=O)NNC1=CC=CC(=C1)C |
Synonymes |
Propanoic acid, 2-(3-methylphenyl)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



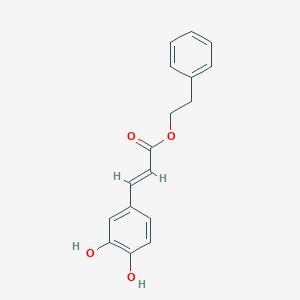
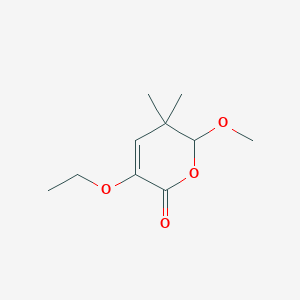
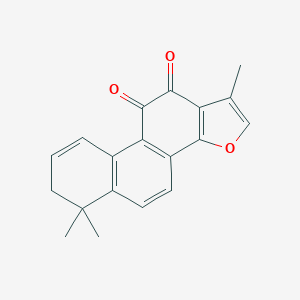
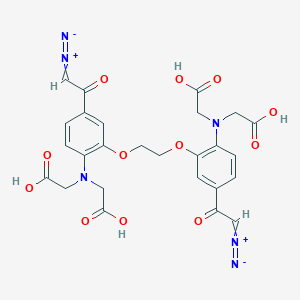
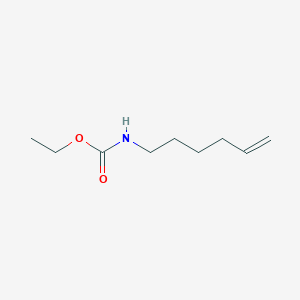
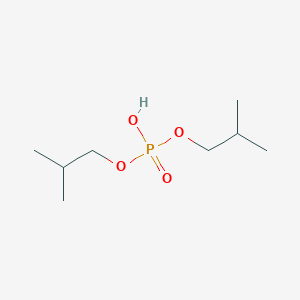
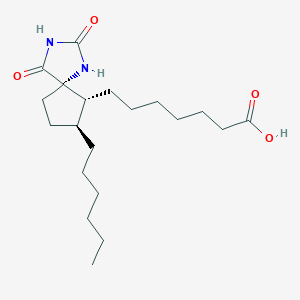
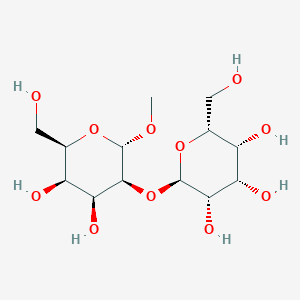
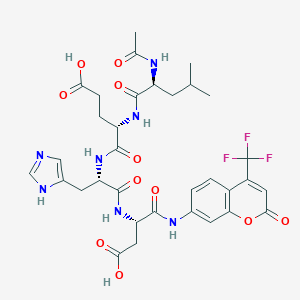
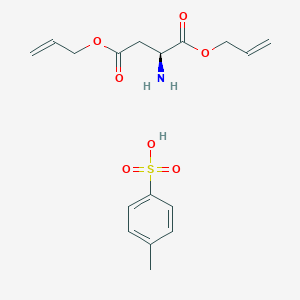
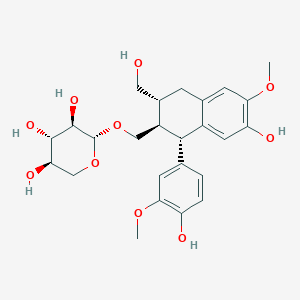
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)
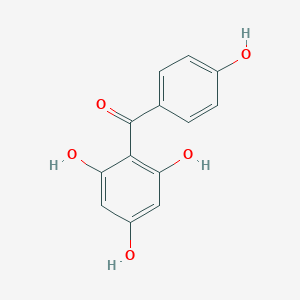
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)